molecular formula C9H12ClN3 B1400379 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride CAS No. 1192356-22-1

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Cat. No. B1400379
M. Wt: 197.66 g/mol
InChI Key: CXAJUSGXDCRAHY-UHFFFAOYSA-N
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Description

6-(2-Aminopropan-2-yl)picolinonitrile, commonly known as APPI, is a chemical compound that has become increasingly popular in the field of scientific research. The hydrochloride form of this compound has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, it has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Conformational Analysis and Crystal Structures

A study presented the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including hydrochlorides and salts of 2-picolinic acid. The research focused on the conformations of amine fragments and crystal packing, showing that hydrogen-bonded chains and rings are significant features in these structures. This research provides foundational understanding in the field of molecular conformation and crystallography, which could be relevant to the study of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride (Nitek et al., 2020).

Synthetic Methods and Intermediate Compounds

Research on the synthesis of complex compounds, including a study on 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, highlighted the importance of certain intermediates in the synthesis of inhibitors. These studies emphasize the role of specific intermediates, potentially including compounds like 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in the development of pharmaceutical agents (Lei et al., 2015).

HIV-1 Reverse Transcriptase Inhibitors

A patent evaluation highlighted a series of novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors. The compounds demonstrated remarkable antiviral activities against various HIV-1 strains. This suggests the potential of picolinonitrile derivatives, related to 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in antiviral drug development (Huang et al., 2017).

Development of Antitumor Agents

Research on tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, involved testing for antitumor activity. These studies contribute to understanding the potential antitumor applications of similar compounds (Isakhanyan et al., 2016).

Immunosuppressive Activity

A series of 2-substituted 2-aminopropane-1,3-diols was synthesized and evaluated for their immunosuppressive effect. Compounds like 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride showed considerable activity, hinting at the potential of related compounds, such as 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in the field of immunosuppression (Kiuchi et al., 2000).

Safety And Hazards

The safety data sheet for 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride suggests that it may be harmful in contact with skin and may cause severe skin burns and eye damage . It is also harmful to aquatic life . In case of exposure, it is advised to consult a physician and show the safety data sheet to the doctor in attendance .

properties

IUPAC Name

6-(2-aminopropan-2-yl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-9(2,11)8-5-3-4-7(6-10)12-8;/h3-5H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAJUSGXDCRAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735277
Record name 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

CAS RN

1192356-22-1
Record name 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4N HCl in dioxane (17 mL, 68 mmol) to [1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.2 g, 5 mmol). Stir the solution at room temperature for 10 minutes and observe the formation of a white solid. Stir the reaction at room temperature for 4 hours. Evaporate the solvent to give 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile hydrochloride salt as a white solid (880 mg, 97% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
[1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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